molecular formula C16H11ClN2 B3034171 1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile CAS No. 1418761-30-4

1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile

Cat. No.: B3034171
CAS No.: 1418761-30-4
M. Wt: 266.72 g/mol
InChI Key: SBABNCVIRJFLMN-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile ( 1418761-30-4) is a synthetic indole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a chlorobenzyl group at the 1-position and a nitrile group at the 5-position of the indole heterocycle, giving it a molecular formula of C16H11ClN2 and a molecular weight of 266.73 g/mol . The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in several FDA-approved therapeutics . This specific carbonitrile derivative serves as a key intermediate for researchers designing and synthesizing novel bioactive molecules. Its structural framework is highly valuable for exploring interactions with various biological targets. Indole-based compounds are extensively investigated for their potential in multiple therapeutic areas, including as anticancer agents, antimicrobials, anti-inflammatory drugs, and central nervous system (CNS) active compounds . For instance, structurally similar indole-5-carbonitrile analogs have been rationally designed and evaluated as potent and selective monoamine oxidase B (MAO-B) inhibitors, showing promise in research related to neurodegenerative disorders . The compound is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-15-3-1-2-13(9-15)11-19-7-6-14-8-12(10-18)4-5-16(14)19/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBABNCVIRJFLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC3=C2C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile typically involves the reaction of 3-chlorobenzyl chloride with indole-5-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the indole ring allows it to mimic natural substrates or ligands, thereby modulating biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile but differ in substituent positions or functional groups:

Compound Name Substituent Variations Key Differences in Properties
1-(4-Chlorobenzyl)-1H-indole-5-carbonitrile Chlorine at C4 of benzyl group Reduced steric hindrance at N1; altered binding affinity to kinase targets
1-(3-Chlorobenzyl)-1H-indole-3-carbonitrile Nitrile at C3 of indole ring Weaker π-π stacking due to disrupted aromatic system; lower thermal stability
1-Benzyl-1H-indole-5-carbonitrile No chlorine substituent on benzyl Lower lipophilicity (logP reduced by ~0.8); decreased cellular uptake
1-(3-Fluorobenzyl)-1H-indole-5-carbonitrile Fluorine replaces chlorine at C3 Higher electronegativity; stronger hydrogen bonding but reduced metabolic stability

Synthetic Challenges : The 3-chlorobenzyl group introduces steric constraints during alkylation steps, requiring optimized reaction conditions (e.g., DMF as solvent at 80°C) compared to unsubstituted benzyl analogues .

Physicochemical Properties

  • Solubility : The nitrile group enhances polarity, but the 3-chlorobenzyl substituent limits aqueous solubility (<0.1 mg/mL in PBS). This contrasts with the 4-chloro analogue, which exhibits marginally better solubility due to reduced molecular symmetry .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 168–170°C, ~10°C higher than the 3-fluoro derivative, attributed to stronger halogen bonding .

Research Findings and Limitations

  • Selectivity Issues : Off-target activity against EGFR (IC₅₀ = 340 nM) suggests the need for structural refinement to improve specificity .

Biological Activity

1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile
  • CAS Number : 1418761-30-4
  • Molecular Formula : C16H13ClN2

Biological Activity Overview

The biological activity of 1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile has been evaluated in various studies, particularly focusing on its antimicrobial properties.

Antibacterial Activity

Recent studies have demonstrated that the compound exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0195

This data suggests that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, 1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile has shown antifungal activity against various fungal strains:

Fungal StrainMIC (mg/mL)
Candida albicans0.0048
Fusarium oxysporum0.039

These results indicate a broad spectrum of antifungal activity, making it a candidate for further research in antifungal drug development .

The mechanism by which 1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile exerts its biological effects involves interaction with specific molecular targets within microbial cells. It is hypothesized that the compound may disrupt cellular processes by binding to essential enzymes or receptors, thereby inhibiting microbial growth and proliferation .

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. The study concluded that it effectively inhibited the growth of resistant strains, making it a promising candidate for treating infections caused by multidrug-resistant bacteria .

Case Study 2: Synergistic Effects
Another study explored the synergistic effects of combining 1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile with other antibiotics. The results indicated enhanced antibacterial activity when used in combination with certain β-lactam antibiotics, suggesting potential applications in combination therapy for more effective treatment regimens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile, and what critical parameters influence yield and purity?

  • Methodological Answer : A common approach involves alkylation of the indole nitrogen using 3-chlorobenzyl chloride under basic conditions (e.g., NaH in DMF). Key parameters include reaction temperature (optimized at 0–25°C to avoid side reactions), stoichiometric control of the benzylating agent, and purification via column chromatography using gradients of ethyl acetate/hexane. Monitoring by TLC (Rf ~0.4–0.5) ensures intermediate isolation. Contamination by unreacted starting materials can reduce purity, necessitating recrystallization in ethanol .

Q. How should researchers handle and store 1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile to ensure stability and safety?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Use amber glass vials to avoid photodegradation. Safety protocols mandate PPE (gloves, goggles, lab coat) and fume hood usage. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via certified hazardous waste services. Avoid contact with oxidizing agents or moisture, as these may generate toxic fumes (e.g., HCN) .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be identified?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the nitrile group (C≡N stretch at ~2,200–2,250 cm⁻¹) and indole N–H (3,300–3,500 cm⁻¹).
  • NMR : ¹H NMR should show the indole aromatic protons (δ 6.5–8.0 ppm), the benzylic CH₂ (δ ~5.2 ppm), and the 3-chlorobenzyl substituent (aromatic protons at δ ~7.2–7.4 ppm).
  • LCMS/HRMS : Validate molecular ion peaks ([M+H]⁺ at m/z 267.06 for C₁₆H₁₁ClN₂) and isotopic patterns consistent with chlorine .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel indole-5-carbonitrile derivatives?

  • Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping aromatic signals. For ambiguous stereochemistry or regiochemistry, employ X-ray crystallography (as in ) or compare with computational models (e.g., density functional theory). Contradictions in LCMS data (e.g., unexpected adducts) require re-analysis using high-resolution MS and checking for solvent impurities .

Q. What strategies optimize the regioselective introduction of substituents on the indole ring during synthesis?

  • Methodological Answer : Use directing groups (e.g., electron-withdrawing substituents at C-5) to guide electrophilic substitution. For C-3 functionalization, leverage Friedel-Crafts conditions with Lewis acids (AlCl₃). Alternatively, transition-metal catalysis (Pd/Cu) enables cross-coupling at C-2 or C-4. Monitor regioselectivity via competitive reaction studies and DFT-based transition-state modeling .

Q. How do steric and electronic effects of the 3-chlorobenzyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chlorine atom enhances electrophilicity at the benzyl position, facilitating nucleophilic substitution. Steric hindrance from the benzyl group may slow reactions at the indole C-3 position. Comparative studies with fluorobenzyl analogs ( ) show reduced reactivity due to weaker electron-withdrawing effects. Kinetic assays (e.g., Suzuki-Miyaura coupling) quantify these effects .

Q. What computational methods assist in predicting the biological activity or interaction mechanisms of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinase domains) identifies binding affinities. MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models trained on indole-carbonitrile derivatives predict pharmacokinetic properties (logP, solubility). Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile
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1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.